An In-Depth Technical Guide to 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related structural analogs to provide a robust predictive profile. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required for its synthesis, characterization, and evaluation in novel applications.
Molecular Identity and Physicochemical Profile
4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde belongs to the family of N-substituted pyrazole carbaldehydes. The pyrazole core is a "biologically privileged" scaffold, meaning it is a common structural motif in molecules that exhibit a wide range of biological activities.[1] The substituents—a bromine atom at the 4-position, a formyl (carbaldehyde) group at the 5-position, and a 4-methylbenzyl group at the N1 position—each contribute distinct chemical and physical properties that influence the molecule's reactivity, stability, and potential as a therapeutic agent.
Chemical Structure:
(Note: This is a simplified 2D representation)
Physicochemical Data (Predicted and from Analogs)
The following table summarizes the key physicochemical properties. It is important to note that while the molecular formula and weight are calculated for the target molecule, other parameters are extrapolated from structurally similar compounds, such as 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 473528-88-0) and 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1211505-84-8).[2][3]
| Property | Value (Predicted or from Analog) | Source/Analog |
| IUPAC Name | 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde | - |
| Molecular Formula | C₁₂H₁₁BrN₂O | Calculated |
| Molecular Weight | 279.14 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Physical Form | Expected to be a powder or crystalline solid | [3] |
| Melting Point | Expected to be in the range of 70-150 °C | Based on analog[3] |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Insoluble in water. | General for pyrazoles |
| XLogP3 (Predicted) | ~3.5 | Predicted based on structure |
Synthesis and Reactivity
The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[4][5] This reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6]
Plausible Synthetic Pathway:
The synthesis would likely proceed in two main steps:
-
N-Alkylation: Reaction of 4-bromopyrazole with 4-methylbenzyl chloride to form the N-substituted pyrazole intermediate.
-
Formylation: Subsequent formylation of the intermediate at the 5-position using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)).
Diagram of Synthetic Workflow
Caption: Synthetic workflow for 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
This protocol is a generalized procedure and should be optimized for the specific substrate.
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3-5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction: Add a solution of 1-(4-methylbenzyl)-4-bromo-1H-pyrazole (1.0 equivalent) in a minimal amount of DMF to the Vilsmeier reagent at 0 °C.
-
Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup and Hydrolysis: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reactivity Insights:
-
Aldehyde Group: The carbaldehyde at the C5 position is a versatile functional group for further synthetic transformations, such as condensation reactions to form Schiff bases, Wittig reactions, or oxidation to a carboxylic acid.[5]
-
Bromo Group: The bromine atom at the C4 position provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents to further diversify the molecular structure.
-
Pyrazole Ring: The pyrazole ring is relatively stable to many reaction conditions but can be susceptible to strong oxidizing agents or certain electrophilic substitutions, depending on the existing substituents.
Analytical Characterization
The structural confirmation of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde would rely on a combination of standard spectroscopic techniques.
Diagram of Analytical Workflow
Caption: General workflow for the purification and analytical characterization.
Expected Spectroscopic Data:
-
¹H NMR:
-
Aldehyde proton (-CHO): A singlet is expected around δ 9.5-10.5 ppm.
-
Pyrazole proton (C3-H): A singlet is expected around δ 7.5-8.5 ppm.
-
Benzyl protons (-CH₂-): A singlet is expected around δ 5.3-5.8 ppm.
-
Aromatic protons (benzyl ring): Two doublets (an AA'BB' system) are expected in the aromatic region (δ 7.0-7.5 ppm).
-
Methyl protons (-CH₃): A singlet is expected around δ 2.3-2.5 ppm.[7][8]
-
-
¹³C NMR:
-
Aldehyde carbon: Expected around δ 180-190 ppm.
-
Pyrazole and aromatic carbons: Multiple signals expected in the δ 110-150 ppm range.
-
Benzyl carbon: Expected around δ 50-60 ppm.
-
Methyl carbon: Expected around δ 20-25 ppm.
-
-
FT-IR Spectroscopy:
-
C=O stretch (aldehyde): A strong absorption band is expected around 1670-1700 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands may be visible around 2720 and 2820 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
-
C-Br stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺.
-
A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
-
Applications in Research and Drug Development
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities. The specific structural features of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde make it a promising candidate for further investigation and development.
-
Anticancer Potential: Many pyrazole derivatives have been investigated as anticancer agents, acting through various mechanisms such as kinase inhibition.[1] The substituents on the pyrazole ring can be tailored to target specific enzyme active sites.
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in several antimicrobial and antifungal agents. The lipophilicity imparted by the benzyl and bromo groups could enhance cell membrane permeability and, consequently, biological activity.
-
Anti-inflammatory Properties: Pyrazole is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. This scaffold can be functionalized to achieve selective inhibition of cyclooxygenase (COX) enzymes.
-
Synthetic Intermediate: As a poly-functionalized molecule, it serves as a valuable building block for creating more complex chemical libraries for high-throughput screening in drug discovery programs. The aldehyde and bromo groups offer orthogonal reactivity for stepwise chemical modifications.
Safety and Handling
While a specific safety data sheet for 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde is not available, GHS hazard classifications for similar compounds like 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde provide essential guidance.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental contact, wash the affected area with plenty of water and seek medical attention if irritation persists.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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PubChem. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Available from: [Link]
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Hao, L. et al. 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 2012, 68(Pt 8), o2203. Available from: [Link]
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Popov, A. V. et al. Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate, 2011. Available from: [Link]
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Shetty, P. et al. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 2008. Available from: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
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International Journal of Multidisciplinary Research and Development. In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. 2019. Available from: [Link]
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SpectraBase. 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]
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Kumar, V. et al. Current status of pyrazole and its biological activities. Future Journal of Pharmaceutical Sciences, 2018. Available from: [Link]
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Future Medicinal Chemistry and Healthcare. Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. ResearchGate, 2026. Available from: [Link]
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Gomaa, A. M. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2020. Available from: [Link]
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